molecular formula C9H12N2O5 B13633558 Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13633558
M. Wt: 228.20 g/mol
InChI Key: BSRRBNKACGKLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound incorporating the 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery. Derivatives of 1,2,4-oxadiazole have been investigated as potent inhibitors of biological pathways critical in oncology, such as the Sonic Hedgehog (SHH) pathway. Specifically, 1,2,4-oxadiazole-substituted compounds have been identified as Smoothened (Smo) antagonists, which can suppress abnormal hedgehog pathway activation associated with various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic, breast, and colon cancers . The integration of the 1,4-dioxane moiety in its structure is a strategic feature that can influence the compound's physicochemical properties and its interaction with biological targets. The 1,2,4-oxadiazole ring system is a privileged structure in the design of novel bioactive molecules due to its ability to engage key targets through hydrogen bonding and other non-covalent interactions . This compound is intended for research purposes to further explore these and other potential mechanisms of action in a laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H12N2O5/c1-2-14-9(12)7-10-8(16-11-7)6-5-13-3-4-15-6/h6H,2-5H2,1H3

InChI Key

BSRRBNKACGKLFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2COCCO2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Preparation of amidoxime intermediates from cyanocarboxylates.
  • Cyclization of amidoximes or acylated hydrazides to form the oxadiazole ring.
  • Introduction of the 1,4-dioxane substituent either as a starting material or via substitution.
  • Esterification or use of ethyl ester derivatives to install the ethyl carboxylate group.

Amidoxime Route via Cyanocarboxylates

According to a large-scale synthesis patent (US6951946B2), amidoximes can be prepared by treating cyanocarboxylates with hydroxylamine or its salts in the presence of a base (e.g., sodium carbonate, potassium carbonate) in a suitable solvent. The amidoxime then undergoes cyclization to form the 1,2,4-oxadiazole ring.

Key details:

Step Reagents/Conditions Notes
Amidoxime formation Cyanocarboxylate + hydroxylamine hydrochloride + base (Na2CO3, K2CO3) Room temperature, aqueous or organic solvent
Cyclization Triphenylphosphine + carbon tetrachloride + base (e.g., triethylamine) Non-anhydrous solvent, forms protected oxadiazole
Deprotection Hydrogen chloride in ethyl acetate or dioxane Yields free oxadiazole derivative

The R1 group in the cyanocarboxylate can be ethyl, which corresponds to the ethyl ester in the target compound. The 1,4-dioxan-2-yl substituent can be introduced by using appropriately substituted starting materials or by post-cyclization modifications.

Cyclization via Photoredox Catalysis (Alternative Method)

Recent advances include photoredox catalysis methods for synthesizing 1,3,4-oxadiazole derivatives, which may be adapted for 1,2,4-oxadiazoles with suitable modifications. A study demonstrated the cyclization of aldehydes with hypervalent iodine reagents under white LED irradiation to yield ethyl 5-substituted oxadiazole carboxylates in moderate yields (~68%).

General procedure:

  • Mix aldehyde, hypervalent iodine reagent, and solvent (dichloromethane).
  • Irradiate with white LED light under argon atmosphere.
  • Purify by silica gel chromatography.

Though this method was demonstrated for 1,3,4-oxadiazoles, the principle of oxidative cyclization may be applicable to related oxadiazole systems, including 1,2,4-oxadiazoles with appropriate substrate design.

One-Pot Synthesis and Functionalization

An efficient one-pot method for 1,3,4-oxadiazoles involves:

  • Reaction of carboxylic acids with NIITP (N-isocyaniminotriphenylphosphorane) in 1,4-dioxane at 80 °C.
  • Subsequent addition of aryl halides, copper catalysts, base (cesium carbonate), and ligands.
  • Heating at 120 °C for 17 hours to afford 2,5-disubstituted oxadiazoles.

Though this is a 1,3,4-oxadiazole synthesis, the use of 1,4-dioxane as solvent and the functionalization strategy may provide insights for preparing this compound analogs.

Data Tables Summarizing Preparation Conditions

Method Starting Materials Key Reagents/Conditions Yield (%) Notes Reference
Amidoxime cyclization Cyanocarboxylate (ethyl ester) + hydroxylamine Base (Na2CO3, K2CO3), triphenylphosphine, CCl4, HCl in EtOAc/dioxane Up to 80% Scalable, large-scale synthesis
Photoredox catalysis Aldehyde + hypervalent iodine reagent White LED irradiation, DCM, argon atmosphere ~68% Mild conditions, no catalyst needed in some cases
One-pot synthesis-functionalization Carboxylic acid + NIITP + aryl halide + CuI catalyst 1,4-dioxane solvent, 80-120 °C, bases (Cs2CO3) 80-90% Streamlined synthesis with arylation step

Research Discoveries and Mechanistic Insights

  • The amidoxime route is well-established and benefits from the availability of cyanocarboxylates and hydroxylamine salts. The cyclization proceeds via nucleophilic attack and ring closure facilitated by triphenylphosphine and carbon tetrachloride, which act as dehydrating agents.

  • Photoredox catalysis offers a greener alternative by using visible light to promote oxidative cyclization without heavy metal catalysts. The reaction likely proceeds via radical intermediates generated by hypervalent iodine reagents under light irradiation.

  • The one-pot method integrates synthesis and functionalization, improving efficiency. The use of copper catalysis and ligands enables C–N bond formation, expanding the scope of substituents on the oxadiazole ring.

  • The 1,4-dioxane substituent can be introduced by employing starting materials bearing this moiety or by post-synthetic modifications, leveraging the compatibility of reaction conditions with sensitive functional groups.

Chemical Reactions Analysis

Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. The presence of the oxadiazole ring is crucial for its biological activity, as it can interact with various biomolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate with analogs:

Compound Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 1,4-dioxan-2-yl C₉H₁₂N₂O₅ 228.21 (calculated) Bio-lubricants, drug intermediates
Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate 2-thienyl C₉H₈N₂O₃S 224.23 Organic synthesis, electronics
Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate 3-fluorophenyl C₁₁H₉FN₂O₃ 236.20 Pharmaceutical research
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate chloromethyl C₆H₆ClN₂O₃ 189.58 Reactive intermediate, drug design
Ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate 3-octyl-dioxane C₂₃H₄₀O₆ 428.56 Bio-lubricants (high yield: 93.9%)

Key Observations :

  • Dioxane vs. Aromatic Groups : The 1,4-dioxane substituent (as in the target compound) may improve biodegradability and thermal stability compared to aromatic groups (e.g., thienyl or fluorophenyl), which are more rigid and suited for drug-receptor interactions .
  • Chloromethyl Reactivity : The chloromethyl analog () exhibits higher reactivity for nucleophilic substitutions, enabling diverse derivatization, whereas the dioxane group offers steric bulk and polarity .

Biological Activity

Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1343828-40-9) is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structure and Properties

The molecular formula of this compound is C9H11N3O4C_9H_{11}N_3O_4 with a molecular weight of approximately 213.20 g/mol. Its structure comprises a five-membered oxadiazole ring substituted with a dioxane moiety and an ethyl ester group.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the oxadiazole structure can enhance activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. The compound's mechanism often involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget PathogenMIC (μg/mL)Mechanism of Action
This compoundC. difficile6Cell wall synthesis inhibition
Analogue 26aE. faecium8Membrane disruption
Analogue 1S. aureus12Cell membrane lysis

Anticancer Activity

The oxadiazole derivatives have also been investigated for their anticancer properties. Compounds within this class have shown promising activity against various cancer cell lines through multiple mechanisms such as inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Case Study: Anticancer Efficacy

In a study assessing the antiproliferative effects of oxadiazole derivatives on human cancer cell lines, it was found that certain compounds exhibited IC50 values in the low micromolar range against colon and lung cancer cells. For example, one derivative demonstrated an IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the oxadiazole ring can significantly influence its potency and selectivity against various biological targets.

Table 2: Summary of SAR Findings

ModificationEffect on ActivityRemarks
Substitution at C5Increased antibacterial activityEnhances interaction with bacterial targets
Dioxane incorporationImproved solubilityFacilitates better bioavailability
EsterificationEnhanced anticancer propertiesIncreases lipophilicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions under controlled conditions. For analogs like Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate, multi-step protocols are employed, starting with the formation of the oxadiazole core followed by substitution with the dioxane moiety. Key steps include:

  • Cyclocondensation : Using ethyl carbethoxyformimidate and acylhydrazides under reflux conditions (e.g., toluene, 6–8 hours) .
  • Substitution Reactions : Introducing the 1,4-dioxan-2-yl group via nucleophilic displacement or coupling reactions.
  • Critical Parameters : Temperature (80–100°C), pH (neutral to slightly acidic), and solvent polarity (e.g., DMF or THF) significantly affect reaction efficiency .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationEthyl carbethoxyformimidate, 100°C, 8h65–75>95%
Substitution1,4-Dioxane-2-amine, DMF, 80°C, 12h50–6090–92%

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., oxadiazole C3 and C5 positions) and dioxane ring integration .
  • IR : Peaks at 1700–1750 cm1^{-1} for ester carbonyl and 1600–1650 cm1^{-1} for oxadiazole C=N bonds .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., dihedral angles between oxadiazole and dioxane rings) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for oxadiazole-dioxane hybrids?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from:

  • Structural Analog Variability : Minor substituent changes (e.g., thiadiazole vs. dioxane) alter binding affinity .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Solution : Standardize assays using a panel of cell lines and validate results with orthogonal methods (e.g., enzymatic inhibition vs. cell viability) .
    • Data Table :
StudyIC50_{50} (μM)Cell LineKey Structural Feature
A12.5 ± 1.2HeLaThiadiazole substituent
B45.3 ± 3.1MCF-7Dioxane substituent

Q. How can computational modeling predict the mechanism of action for this compound in enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., COX-2 or topoisomerase II). Focus on hydrogen bonding between the oxadiazole ring and catalytic residues .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding motifs .
  • Validation : Compare computational predictions with experimental IC50_{50} values and mutagenesis studies .

Q. What synthetic modifications enhance the compound’s pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer :

  • Ester Hydrolysis : Replace the ethyl ester with a methyl or tert-butyl group to improve metabolic stability .
  • Dioxane Ring Functionalization : Introduce polar groups (e.g., hydroxyl or amine) to enhance solubility .
  • SAR Study : Systematically vary substituents and measure logP, plasma protein binding, and CYP450 inhibition .

Methodological Guidance for Data Interpretation

Q. How should researchers design experiments to differentiate between the compound’s direct antimicrobial activity and cytotoxicity?

  • Answer :

  • Dual Assays : Run parallel experiments:

MIC (Minimum Inhibitory Concentration) : Against E. coli or S. aureus .

Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to calculate selectivity indices (SI = IC50_{50} cytotoxicity / MIC) .

  • Control Compounds : Compare with known cytotoxins (e.g., doxorubicin) and non-toxic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.